Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate
Description
This compound is a synthetic organic molecule featuring a benzimidazole core fused with an azo (-N=N-) linkage and an ester-functionalized benzoate group.
Properties
CAS No. |
79665-25-1 |
|---|---|
Molecular Formula |
C20H18ClN5O5 |
Molecular Weight |
443.8 g/mol |
IUPAC Name |
ethyl 4-chloro-3-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C20H18ClN5O5/c1-3-31-19(29)11-4-6-13(21)15(8-11)25-26-17(10(2)27)18(28)22-12-5-7-14-16(9-12)24-20(30)23-14/h4-9,17H,3H2,1-2H3,(H,22,28)(H2,23,24,30) |
InChI Key |
CQPRNMLECRNDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)N=NC(C(=O)C)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
Biological Activity
Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate (CAS No. 79665-25-1) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes a benzimidazole moiety, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 443.84 g/mol. Its structure is characterized by the presence of both azo and benzimidazole groups, which are significant in contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN5O5 |
| Molecular Weight | 443.84 g/mol |
| CAS Number | 79665-25-1 |
| Purity | 96% |
The biological activity of this compound may involve multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or other diseases.
- Interaction with G Protein-Coupled Receptors (GPCRs) : It may modulate GPCR signaling pathways, which are crucial for various physiological responses .
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, highlighting its potential therapeutic applications.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF7) and colon cancer (HT29) cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity against several bacterial strains. The results indicate that the compound possesses moderate antibacterial effects, particularly against Gram-positive bacteria.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Gangarossa et al. demonstrated that treatment with Ethyl 4-chloro-3-[...]-benzoate led to a significant reduction in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound compared to controls.
Case Study 2: Antimicrobial Assessment
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, showing promising results that warrant further exploration into its use as an antimicrobial agent.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Functional Groups and Reactivity: The target compound’s azo group distinguishes it from analogs with amide or acetyl-amino linkers (e.g., ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate). Azo groups are redox-active and may confer unique photochemical or catalytic properties. The benzimidazolone moiety in the target compound could enhance binding to biological targets (e.g., enzymes or receptors) compared to pyrrolidinone or phenoxy groups in analogs .
Substituent Effects: The chloro substituent at position 4 in the benzoate ring is shared with some analogs (e.g., ethyl 4-({[1-(4-chlorophenyl)...). This group may improve metabolic stability or modulate electronic effects in the aromatic system.
Synthetic Accessibility :
- The azo linkage in the target compound may require diazotization and coupling steps, whereas analogs with amide bonds (e.g., AC1MEDNE) are typically synthesized via carbodiimide-mediated couplings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
